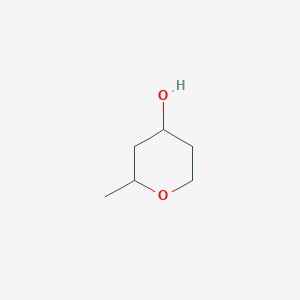

2-Methyl-tetrahydro-pyran-4-OL

Description

Systematic Nomenclature and IUPAC Classification

2-Methyl-tetrahydro-pyran-4-ol is a six-membered oxygen-containing heterocyclic compound. Its IUPAC name is 4-methyloxan-2-ol , reflecting the hydroxyl (-OH) group at position 2 and the methyl (-CH₃) substituent at position 4 on the oxane (tetrahydropyran) ring. Alternative nomenclature includes 2-hydroxy-4-methyltetrahydropyran , commonly used in industrial and synthetic chemistry contexts.

The compound’s molecular formula is C₆H₁₂O₂ , with a molecular weight of 116.16 g/mol. Its SMILES notation (CC1CCOC(C1)O) and InChIKey (SMFZAIRMNYPZLI-UHFFFAOYSA-N) provide unambiguous representations of its structure.

Table 1: Key Nomenclature and Classification Data

| Property | Value | Source |

|---|---|---|

| IUPAC Name | 4-methyloxan-2-ol | |

| Molecular Formula | C₆H₁₂O₂ | |

| Molecular Weight | 116.16 g/mol | |

| CAS Registry Number | 18653-57-1 |

Historical Development and Discovery Timeline

The compound’s synthesis and characterization emerged alongside advancements in heterocyclic chemistry during the mid-20th century. Key milestones include:

- 1963 : Initial reports of dihydropyran derivatives by M. Julia and B. Jacquet, laying groundwork for tetrahydropyran synthesis.

- 1980s–1990s : Development of catalytic hydrogenation methods for producing 2-hydroxy-4-methyltetrahydropyran, as detailed in patents such as DE3662884D1.

- 2010s : Recognition of its utility as a green solvent alternative in organic synthesis, particularly in Grignard and Wittig reactions.

Industrial production scaled significantly after 2010, driven by its stability compared to traditional ethers like tetrahydrofuran (THF).

Significance in Heterocyclic Compound Research

This compound holds importance in multiple domains:

- Synthetic Chemistry : Serves as a precursor for protected alcohols via 2-tetrahydropyranyl (THP) ether formation, widely used in multistep syntheses.

- Biomimetic Studies : Structural similarity to pyranose sugars (e.g., glucose) enables investigations into carbohydrate analogs.

- Solvent Applications : Its hydrophobic nature and high boiling point (174.9°C) make it suitable for reactions requiring non-polar media.

Table 2: Comparative Solvent Properties

| Property | 2-MeTHP | THF | 2-MeTHF |

|---|---|---|---|

| Boiling Point (°C) | 174.9 | 66 | 80 |

| Dielectric Constant | 6.2 | 7.6 | 6.2 |

| Hydrogen Bond Acceptor | Moderate | High | Moderate |

Fundamental Structural Characteristics

The molecule adopts a chair conformation with equatorial positioning of the methyl and hydroxyl groups to minimize steric strain. Key features include:

- Hydrogen Bonding : The hydroxyl group at C2 forms intramolecular hydrogen bonds with the ring oxygen, stabilizing the structure.

- Stereochemical Flexibility : Racemization at C2 and C4 positions allows for diastereomeric forms, though the (2R,4S) configuration is most thermodynamically stable.

Figure 1: 3D Conformational Analysis

- Chair Conformation : Methyl (C4) and hydroxyl (C2) groups occupy equatorial positions.

- Bond Angles : C-O-C angle of 112°, consistent with tetrahydropyran derivatives.

Experimental data from nuclear magnetic resonance (NMR) and X-ray crystallography confirm these structural attributes.

Structure

3D Structure

Properties

IUPAC Name |

2-methyloxan-4-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O2/c1-5-4-6(7)2-3-8-5/h5-7H,2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHPKAPJNEIKPGV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(CCO1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

116.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

Chemical Synthesis

Intermediate in Organic Synthesis

2-Methyl-tetrahydro-pyran-4-OL serves as a crucial intermediate in the synthesis of complex organic molecules. Its unique structure allows for various chemical transformations, including oxidation and reduction reactions. For instance, it can be oxidized to yield ketones or carboxylic acids and reduced to produce alcohols or alkanes.

Substitution Reactions

The compound also participates in substitution reactions, forming various substituted tetrahydropyran derivatives. This property is essential for developing new chemical entities in pharmaceuticals and agrochemicals.

Biological Applications

Building Block for Bioactive Compounds

In biological research, this compound is utilized as a building block for synthesizing biologically active compounds. Its derivatives have shown potential as ligands for specific receptors or enzymes, modulating their activity and contributing to drug development.

Pharmaceutical Development

The compound's involvement in pharmaceutical development is noteworthy. It has been studied for its therapeutic effects in various conditions, including its potential use in anti-cancer therapies and as an anti-inflammatory agent. Research indicates that compounds derived from this compound exhibit promising biological activities, warranting further investigation.

Industrial Applications

Fragrance Industry

this compound is valued in the fragrance industry due to its pleasant odor and stability. It is used in the formulation of perfumes and scented products, enhancing the olfactory profile of various compositions. The compound can freshen top notes in aromatic-herbaceous colognes and enrich fruity fragrances with a novel twist .

Cosmetic Products

The compound's olfactory properties make it suitable for use in cosmetic formulations, including soaps, shampoos, and body care products. Its ability to blend well with other fragrance components enhances the overall sensory experience of these products .

Case Studies

Case Study 1: Synthesis of Bioactive Molecules

A study demonstrated the synthesis of bioactive molecules using this compound as a starting material. Researchers successfully created a series of derivatives that exhibited significant anti-cancer activity in vitro. The findings highlighted the compound's potential as a scaffold for developing new therapeutics.

Case Study 2: Fragrance Formulation

In another case study focused on fragrance formulation, this compound was incorporated into a woody scent composition. The study found that it not only enhanced the fragrance's complexity but also improved its longevity on the skin. This application underscores its importance in creating high-quality perfumery products .

Chemical Reactions Analysis

Hydrogenation and Catalytic Reduction

The compound undergoes hydrogenation under nitrogen atmosphere with catalysts such as platinum oxide or palladium on carbon. This reaction typically reduces the pyran ring’s double bonds (if present) or modifies substituents. For example, hydrogenation of related tetrahydropyran derivatives produces saturated cyclic ethers, which are valuable in fragrance and pharmaceutical synthesis.

Acid-Catalyzed Rearrangements

2-Methyl-tetrahydro-pyran-4-OL participates in acid-mediated transformations:

-

Synthesis from 3-Buten-1-ol and Paraldehyde : Treatment with 20% H₂SO₄ at 80–85°C for 48 hours yields the compound via cyclization and acetal formation .

-

Esterification : Reacts with carboxylic acids (e.g., acetic anhydride) to form esters, leveraging the hydroxyl group’s nucleophilicity .

| Reaction Conditions | Product | Yield | Reference |

|---|---|---|---|

| H₂SO₄ (20%), 85°C, 48 h | Cyclized pyran derivative | 7.5 g | |

| Acetic anhydride, catalytic H₂SO₄ | 4-Acetoxy derivative | N/A |

Oxidation Reactions

The hydroxyl group is susceptible to oxidation. Using agents like CrO₃ or PCC, this compound converts to 2-methyltetrahydropyran-4-one (ketone derivative) . This ketone serves as a precursor for further functionalization in API synthesis .

Radical-Mediated Degradation

Under free-radical conditions (e.g., tributyltin hydride), the compound undergoes C–O bond cleavage. The proposed mechanism involves:

-

Hydrogen abstraction from the C2 position by radicals.

-

Formation of peroxides upon oxygen trapping.

-

Subsequent bond scission to yield aldehydes (e.g., isopentanol) .

Key Stability Notes :

-

Degradation is minimized in the presence of radical scavengers like BHT .

-

Less prone to radical degradation compared to 2-MeTHF or THF .

Organocatalytic Reactions

In domino Michael–hemiacetalization reactions, the compound can act as a hemiacetal intermediate. For example, organocatalysts (e.g., thioureas) facilitate its formation from α-hydroxymethyl nitroalkenes, followed by dehydration to dihydropyrans .

| Catalyst | Solvent | Product Selectivity | Reference |

|---|---|---|---|

| Thiourea A | Toluene | 80% cis-isomer | |

| PTSA | Toluene | 90% conversion |

Compatibility with Organometallic Reagents

The compound demonstrates stability in Grignard and Wittig reactions when used as a solvent or reagent . For example:

-

Grignard Addition : Reacts with alkylmagnesium halides to form substituted tetrahydropyrans.

-

Olefin Metathesis : Compatible with Ru-based catalysts (e.g., Ru3d ) in 4-MeTHP solvent, enabling high-yield synthesis of cyclic olefins .

Incompatibilities

-

Strong Lewis Acids : Reacts violently with BBr₃, leading to C–O bond cleavage and formation of brominated byproducts .

-

High-Temperature Radical Conditions : Prolonged exposure to radicals (e.g., in polymerization) degrades the pyran ring .

Thermochemical Data

The reaction enthalpy (ΔᵣH°) for isomerization of this compound to 6-hydroxy-2-hexanone is approximately 3 kJ/mol in dioxane solvent .

Comparison with Similar Compounds

Key Attributes of Tetrahydro-2H-pyran-4-ol (Base Compound):

- Molecular Formula : C₅H₁₀O₂

- Molar Mass : 102.13 g/mol

- Physical Properties :

- Applications : Intermediate in pharmaceutical synthesis, catalyst, and ligand in organic reactions .

Comparison with Structural Analogs

Tetrahydro-2H-thiopyran-4-ol (Sulfur Analog)

- Molecular Formula : C₅H₁₀OS

- Molar Mass : 118.20 g/mol (estimated)

- Key Differences: Ring Heteroatom: Sulfur replaces oxygen, altering electronic properties and reactivity. Applications: Less common in pharmaceuticals but valuable in catalysis and materials science .

| Parameter | Tetrahydro-2H-pyran-4-ol | Tetrahydro-2H-thiopyran-4-ol |

|---|---|---|

| Heteroatom | Oxygen | Sulfur |

| CAS Number | 2081-44-9 | 29683-23-6 |

| Boiling Point (°C) | 60.5 (0.7 Torr) | Not reported |

| Safety Precautions | Standard lab handling | Requires experienced personnel |

| Primary Use | Pharmaceuticals | Catalysis |

4-Methyltetrahydropyran-4-ol (Methyl-Substituted Analog)

- Structure : Features a methyl group at the 4-position and a hydroxyl group at the same position, creating steric and electronic effects.

- Molecular Conformation :

- Supramolecular Behavior : Forms 2-D hydrogen-bonded networks in crystal structures, enhancing stability for solid-state applications .

| Parameter | Tetrahydro-2H-pyran-4-ol | 4-Methyltetrahydropyran-4-ol |

|---|---|---|

| Substituent Position | None | 4-methyl |

| Ring Conformation | Chair-like | Chair with equatorial methyl |

| Hydrogen Bonding | Limited | Extensive 2-D networks |

| Synthetic Utility | Intermediate | Odorant synthesis |

2-Cyclohexyl-4-methyltetrahydropyran-4-ol (Complex Derivative)

- Structure : Combines a 4-methyl group with a bulky cyclohexyl substituent at the 2-position.

- Conformational Impact :

- Applications : Studied for fragrance and odorant properties .

Research Findings and Implications

- Substituent Effects : Methyl groups at the 2- or 4-positions influence ring puckering, hydrogen bonding, and solubility. For example, 4-methyl derivatives exhibit stronger intermolecular interactions .

- Safety and Handling : Sulfur analogs (e.g., thiopyrans) require stricter safety protocols compared to oxygen-containing counterparts .

- Synthetic Flexibility : Substituted tetrahydropyrans serve as versatile intermediates in drug discovery, leveraging tunable steric and electronic profiles .

Q & A

Q. What are the established synthetic protocols for 2-Methyl-tetrahydro-pyran-4-OL, and how can reaction progress be monitored?

Methodological Answer: A common synthesis route involves cyclization of precursor alcohols or aldehydes under acid or base catalysis. For example, describes a procedure using but-3-en-1-ol and acetyl chloride in acetonitrile, with reaction progress monitored via thin-layer chromatography (TLC) . Stannane-free hydrodehalogenation of 4-halo-tetrahydropyrans (as in ) offers an alternative route, avoiding toxic tin reagents . Key monitoring techniques include:

Q. How is the structural characterization of this compound performed using spectroscopic and crystallographic methods?

Methodological Answer:

- Spectroscopy : 1H and 13C NMR are critical for identifying functional groups and stereochemistry. For example, the hydroxyl proton in this compound appears as a broad singlet near δ 1.5–2.0 ppm .

- Crystallography : Single-crystal X-ray diffraction (as in ) reveals chair conformations in the tetrahydropyran ring and hydrogen-bonding networks (e.g., O–H⋯O interactions) that stabilize the structure .

- Mass spectrometry (MS) provides molecular weight validation, with EI/CI modes distinguishing fragmentation patterns .

Q. What are the key physicochemical properties of this compound relevant to experimental design?

Methodological Answer: Critical properties include:

Advanced Research Questions

Q. What strategies are employed to achieve diastereoselective synthesis of substituted this compound derivatives?

Methodological Answer:

- Catalytic asymmetric synthesis : Copper(II)–bisphosphine catalysts () enable stereochemical control during oligomerization, yielding diastereomers like (2R*,3S*,4S*) and (2S*,3S*,4S*) configurations .

- Conformational analysis : Chair conformations (q2 = 0.041 Å, q3 = -0.559 Å) and equatorial substituent placement () minimize steric strain, favoring specific stereoisomers .

- Chiral auxiliaries : Use of enantiopure starting materials (e.g., 3,5-dimethylhex-5-en-1-ol) directs stereochemical outcomes .

Q. How can contradictions in reaction outcomes be resolved when synthesizing this compound under varying catalytic conditions?

Methodological Answer:

- Reaction optimization : Systematic variation of catalysts (e.g., switching from CrO3 to KMnO4 for oxidation; ) and solvents (hexane/ethyl acetate in ) identifies optimal conditions .

- Data contradiction analysis : Compare NMR/MS data across studies (e.g., vs. 5) to identify impurities or side products. For example, acetyl chloride in may lead to ester byproducts absent in stannane-free routes .

- Computational modeling : AI-powered synthesis planning () predicts feasible pathways and reconciles divergent experimental results .

Q. What thermodynamic and kinetic factors influence the stability of this compound in acidic or oxidative environments?

Methodological Answer:

- Thermodynamics : The compound’s Gibbs free energy (ΔG° = -298.4 kJ/mol; ) favors stability under neutral conditions but susceptibility to oxidation (e.g., with KMnO4 to ketones; ) in acidic media .

- Kinetics : Hydrogen bonding (O–H⋯O; ) slows degradation in polar solvents, while steric hindrance from methyl groups reduces reaction rates with bulky electrophiles .

Q. How can researchers leverage structural derivatives of this compound for biological activity studies?

Methodological Answer:

- Structure-activity relationships (SAR) : Modify the hydroxyl or methyl groups (e.g., ’s 5-methylidene derivatives) to assess anticancer activity via cytotoxicity assays .

- Biological assays : Test anti-inflammatory properties () using in vitro models (e.g., COX-2 inhibition) .

- Metabolic stability : Introduce fluorinated groups (as in analogs) to enhance pharmacokinetic profiles .

Data Contradiction Analysis

Example : Conflicting yields in hydrodehalogenation () vs. cyclization () routes may arise from:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.